Prolyl-Glutamine
Overview
Description
Prolyl-Glutamine (Pro-Gln) is a dipeptide formed from L-proline and L-glutamine residues . It plays a role as a metabolite .
Synthesis Analysis
Glutamine synthetase (GS) is an enzyme that regulates nitrogen metabolism and synthesizes glutamine via glutamate, ATP, and ammonia . GS is a homo-oligomeric protein of eight, ten, or twelve subunits, and each subunit-subunit interface has its own active site .Molecular Structure Analysis
The molecular formula of Prolyl-Glutamine is C10H17N3O4 . The IUPAC name is (2 S )-5-amino-5-oxo-2- [ [ (2 S )-pyrrolidine-2-carbonyl]amino]pentanoic acid .Chemical Reactions Analysis
Analysis of the glutamine metabolic pathway has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival .Physical And Chemical Properties Analysis
The molecular weight of Prolyl-Glutamine is 243.26 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 6 .Scientific Research Applications
1. Cancer Metabolism and Therapy
Prolyl-glutamine plays a significant role in cancer metabolism, particularly in glutamine metabolism, which is crucial for tumor growth. Research has shown that glutamine metabolism is integral to tumorigenesis and can be targeted for cancer therapy. Alterations in cancer cell metabolism, such as glutaminolysis, offer potential therapeutic opportunities (Altman, Stine, & Dang, 2016).
2. Nutritional and Physiological Role
Glutamine, including its form as prolyl-glutamine, is essential for various physiological functions. It serves as a primary respiratory fuel for rapidly proliferating cells and is a critical amino acid during stress, potentially becoming a "conditionally essential" amino acid in critically ill individuals (Lacey & Wilmore, 2009).
3. Immunotherapy and Tumor Immune Evasion
Prolyl-glutamine and its derivatives can influence the metabolic plasticity of cancer cells and effector T cells, impacting tumor immunotherapy. The manipulation of glutamine levels can suppress cancer cell metabolism while enhancing T cell activation and longevity, offering a novel approach to cancer treatment (Leone et al., 2019).
4. Impact on Lymphocyte Proliferation in AIDS
Prolyl-glutamine has been studied for its effects on lymphocyte proliferation, particularly in the context of AIDS. It demonstrates potential therapeutic benefits in enhancing lymphocyte proliferation and immunity in AIDS patients (Köhler et al., 2000).
5. Sports Nutrition and Anti-Fatigue Properties
In sports nutrition, glutamine, including prolyl-glutamine, is recognized for its anti-fatigue properties. It plays roles in energy production, ammonia buffering, and glycogenesis, contributing to improved fatigue markers in athletes, although its effects on physical performance are still being explored (Coqueiro, Rogero, & Tirapegui, 2019).
6. Gastrointestinal Health
Prolyl-glutamine is important for gastrointestinal health, showing trophic and cytoprotective effects in the small bowel and colonic mucosal cells. It has potential clinical applications in treating gastrointestinal disorders as part of specialized nutrition support (Ziegler, Bazargan, Leader, & Martindale, 2000).
7. Proline and Glutamine Metabolism in Cancer
The interplay between proline and glutamine metabolism, influenced by prolyl-glutamine, is significant in cancer cell growth and metabolism. This interaction underscores the complexity of tumor metabolism and provides insights for developing new therapeutic strategies (Liu et al., 2012).
8. Role in Elastin and Tissue Remodeling
Prolyl-glutamine, specifically the Val-Val-Pro-Gln sequence, is present in all elastins and plays a critical role in matrix metabolism and tissue remodeling. Its synthesis and biological activity have implications for understanding elastin's function in the body (Spezzacatena et al., 2005).
Future Directions
The potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway is being explored . This could revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .
properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAQGFGGJSLLHE-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428578 | |
Record name | Prolyl-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prolyl-Glutamine | |
CAS RN |
18668-08-1 | |
Record name | L-Prolyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18668-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolyl-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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